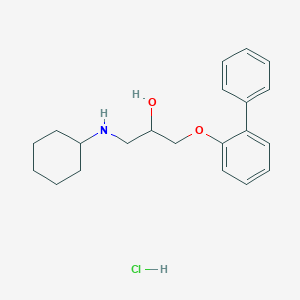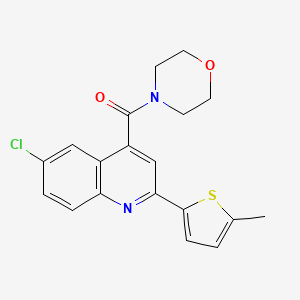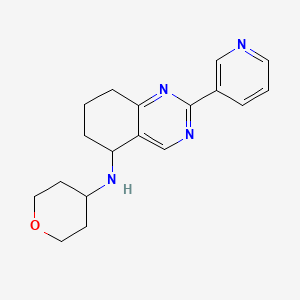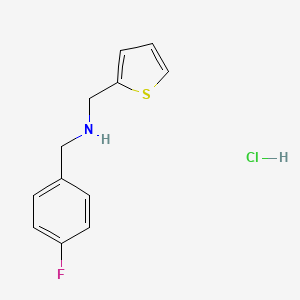![molecular formula C23H27N3O3 B6126870 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. CPP-ACP is a bioactive peptide that has been found to have a beneficial effect on dental health.
Wirkmechanismus
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization. It also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to be effective in reducing the loss of mineral content from the enamel and promoting the formation of new mineral crystals.
Biochemical and Physiological Effects
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a number of biochemical and physiological effects. It has been found to increase the pH of dental plaque, which helps to prevent the growth of bacteria that can cause tooth decay. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to inhibit the growth of Streptococcus mutans, a bacterium that is associated with tooth decay. In addition, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to increase the production of saliva, which helps to neutralize acids in the mouth and prevent tooth decay.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit the scope of some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate the potential use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the prevention and treatment of dental caries. Another direction is to investigate the use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the treatment of dentin hypersensitivity. Finally, there is a need for further research on the mechanism of action of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and its effects on the oral microbiome.
Conclusion
In conclusion, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a bioactive peptide that has been found to have a beneficial effect on dental health. It has been extensively studied for its potential use in dental applications, and has been found to be effective in promoting the remineralization of enamel and reducing the loss of mineral content. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including investigating its potential use in the prevention and treatment of dental caries and dentin hypersensitivity.
Synthesemethoden
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using solid-phase peptide synthesis. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain. The final product is obtained by cleaving the peptide from the resin support and removing the protecting groups.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential use in dental applications. It has been found to have a significant effect on the remineralization of enamel, which is the process of restoring the mineral content of the enamel that has been lost due to demineralization. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to have a beneficial effect on dentin hypersensitivity, which is a condition characterized by sharp pain in response to external stimuli.
Eigenschaften
IUPAC Name |
1-(2-cyclopentylacetyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-17-7-1-2-8-17)26-14-6-11-20(26)23(28)25-19-10-3-4-12-21(19)29-18-9-5-13-24-16-18/h3-5,9-10,12-13,16-17,20H,1-2,6-8,11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHQRXSOWYOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)




![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)

![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)